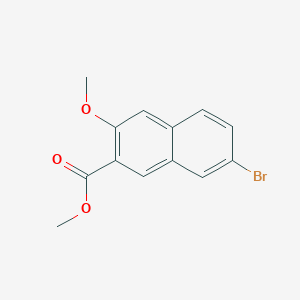

Methyl 7-bromo-3-methoxy-2-naphthoate

Description

Significance of Naphthalene (B1677914) Ring Systems in Chemical Synthesis

The naphthalene ring system, composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. Current time information in Pasuruan, ID.uni.lu Its aromaticity lends it stability, yet it is also susceptible to a variety of chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, which allow for the creation of numerous derivatives. uni.lubldpharm.com This reactivity makes naphthalene and its derivatives crucial intermediates in the synthesis of more complex molecules. bldpharm.com The planar structure of the naphthalene core also provides a well-defined three-dimensional arrangement for attached functional groups, which is a critical aspect in the design of molecules with specific biological activities or material properties. Naphthalene-based structures are found in a wide range of applications, from the production of dyes and polymers to their use in pharmaceuticals and electronic materials. uni.lu For instance, the naphthalene skeleton is present in drugs such as the nonsteroidal anti-inflammatory drug Naproxen. uni.lu

Overview of Halogenated and Alkoxy Naphthoate Derivatives in Research

The introduction of halogen and alkoxy substituents onto the naphthoate framework significantly modifies the electronic and steric properties of the parent molecule, opening up new avenues for research. Halogens, such as bromine, are known to influence the reactivity of the aromatic ring and can serve as a handle for further functionalization through cross-coupling reactions. The position of the halogen atom on the naphthalene ring can direct subsequent chemical reactions and is a key factor in the design of synthetic pathways.

Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating and can modulate the electron density of the aromatic system, thereby affecting its reactivity and interaction with biological targets. Methoxy groups are prevalent in many biologically active compounds and can play a role in improving pharmacokinetic properties. The combination of both halogen and alkoxy groups on a naphthoate scaffold, as seen in Methyl 7-bromo-3-methoxy-2-naphthoate, creates a multifunctional molecule with potential for diverse applications in medicinal chemistry and materials science. nih.gov Research into such derivatives often focuses on their potential as anticancer, anti-inflammatory, or antifungal agents. nih.govnih.gov

Research Context of this compound

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests a role as a valuable intermediate in organic synthesis. The presence of a bromine atom, a methoxy group, and a methyl ester on the naphthalene core provides multiple reactive sites for further chemical modification.

The compound is likely synthesized from related, more readily available precursors. For instance, it could potentially be prepared through the esterification of 7-bromo-3-methoxy-2-naphthoic acid or by the methylation of Methyl 7-bromo-3-hydroxy-2-naphthoate. The properties and potential applications of this compound can be inferred from the known chemistry of these and other similar substituted naphthalene derivatives. Its structural motifs are found in compounds investigated for their biological activity, suggesting that it could serve as a building block for the synthesis of novel therapeutic agents.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 7-bromo-3-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-16-12-7-8-3-4-10(14)5-9(8)6-11(12)13(15)17-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTGKUXAFSMVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for Methyl 7 Bromo 3 Methoxy 2 Naphthoate

Modifications of the Methyl Ester Moiety

The methyl ester group at the C-2 position is another key functional handle that can be readily transformed into other important functional groups, such as carboxylic acids and alcohols.

The methyl ester can be converted to the corresponding carboxylic acid, 7-bromo-3-methoxy-2-naphthoic acid, through hydrolysis. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a co-solvent like methanol (B129727) or ethanol, followed by acidic workup, efficiently yields the carboxylic acid.

The resulting 7-bromo-3-methoxy-2-naphthoic acid is a valuable intermediate itself, as the carboxylic acid functionality can participate in a wide array of subsequent reactions, including amide bond formation and other derivatizations. A related compound, 7-bromo-3-hydroxy-2-naphthoic acid, is a known chemical entity, highlighting the stability of the bromo-naphthalene carboxylic acid scaffold. sigmaaldrich.comnih.gov

| Step | Reagents | Purpose |

|---|---|---|

| 1. Saponification | NaOH (aq) or KOH (aq) in MeOH/THF | Cleavage of the ester bond |

| 2. Acidification | HCl (aq) or H₂SO₄ (aq) | Protonation of the carboxylate salt |

The methyl ester group can be reduced to a primary alcohol, yielding (7-bromo-3-methoxy-2-naphthalenyl)methanol. This transformation requires a strong reducing agent because carboxylic esters are relatively unreactive towards milder reagents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. cdnsciencepub.com

The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced or ambient temperatures. Following the reduction, a careful aqueous workup is necessary to quench the excess hydride reagent and hydrolyze the intermediate aluminum alkoxide complex to liberate the final alcohol product. This reduction provides a route to naphthyl carbinols, which are important building blocks in medicinal chemistry and materials science. cdnsciencepub.com

Amidation and Other Ester Transformations

The methyl ester group at the C-2 position of Methyl 7-bromo-3-methoxy-2-naphthoate is a prime site for modifications such as amidation, hydrolysis, and transesterification. These transformations are fundamental in medicinal chemistry and materials science for the introduction of diverse functionalities.

Amidation: The direct conversion of the methyl ester to an amide is a crucial transformation. While direct amidation of unactivated esters can be challenging, several modern synthetic methods can be employed. For instance, nickel-catalyzed reductive coupling of methyl naphthoates with nitroarenes presents a direct route to aromatic amides. nih.gov Another approach involves the use of a heterogeneous niobium pentoxide (Nb2O5) catalyst, which has shown high activity in the amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net Transition-metal-free methods, such as those employing lithium bis(trimethylsilyl)amide (LiHMDS), have also been developed for the efficient amidation of esters at room temperature. nih.gov These methods offer high functional group tolerance, which is essential when working with a multi-functionalized substrate like this compound. The resulting 7-bromo-3-methoxy-2-naphthamide derivatives can serve as precursors to a variety of biologically active compounds.

| Amine | Catalyst/Reagent | Conditions | Product | Reference |

| Aniline | Nb2O5 | Solvent-free | N-phenyl-7-bromo-3-methoxy-2-naphthamide | researchgate.net |

| Benzylamine | LiHMDS | Toluene, rt | N-benzyl-7-bromo-3-methoxy-2-naphthamide | nih.gov |

| Nitrobenzene | Ni catalyst, Zn, TMSCl | Not specified | N-(substituted phenyl)-7-bromo-3-methoxy-2-naphthamide | nih.gov |

Other Ester Transformations: Beyond amidation, the methyl ester can undergo hydrolysis to the corresponding carboxylic acid, 7-bromo-3-methoxy-2-naphthoic acid, under basic or acidic conditions. This carboxylic acid can then be activated and coupled with a wider range of nucleophiles. Transesterification, the exchange of the methyl group for another alkyl or aryl group, can also be achieved, typically under acid or base catalysis, to modify the steric and electronic properties of the ester group.

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C-3 position is another key reactive site, offering opportunities for cleavage to a hydroxyl group or oxidation to carbonyl functionalities.

Cleavage of the Methoxy Ether

The cleavage of the methoxy group to reveal the corresponding phenol (B47542), 7-bromo-3-hydroxy-2-naphthoate, is a valuable transformation for introducing a phenolic hydroxyl group, which can then be further functionalized. A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). This powerful Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction typically proceeds under anhydrous conditions in a chlorinated solvent like dichloromethane.

| Reagent | Solvent | Conditions | Product | Reference |

| BBr3 | Dichloromethane | Anhydrous, low temperature to rt | Methyl 7-bromo-3-hydroxy-2-naphthoate | nih.gov |

Oxidation to Aldehyde or Carboxylic Acid Derivatives

While the direct oxidation of a methoxy group on an aromatic ring to an aldehyde or carboxylic acid is not a standard transformation, related oxidative processes on methoxynaphthalenes can lead to valuable products. The oxidation of methoxynaphthalenes often results in the formation of naphthoquinones. For instance, the anodic oxidation of methoxynaphthalenes can provide a convenient route to naphthoquinone mono- and bis-acetals. nih.gov In some biological systems, the oxidation of methoxyflavones, which share structural similarities, can lead to O-demethylated products and further ring-oxidized species. nih.gov While direct conversion to an aldehyde or carboxylic acid at the C-3 position from the methoxy group is less common, the potential for oxidative dearomatization to form quinone-like structures is a key aspect of the reactivity of this scaffold.

Synthesis of Complex Naphthalene (B1677914) Scaffolds from this compound

The bromine atom at the C-7 position of this compound is a versatile handle for the construction of more complex naphthalene-based scaffolds through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-naphthalene core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the introduction of a wide range of substituents at the C-7 position, leading to the synthesis of diverse and complex molecular architectures.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes forms substituted naphthalenes with new carbon-carbon double bonds.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can be further elaborated.

Buchwald-Hartwig Amination: Reaction with amines provides access to N-arylated naphthalene derivatives.

Stille Coupling: Reaction with organostannanes allows for the formation of new carbon-carbon bonds.

These cross-coupling reactions have been widely applied in the synthesis of pharmaceuticals, functionalized materials, and natural products. researchgate.netresearchgate.net For example, the naphthalene sulfonamide scaffold, which has shown antagonistic properties towards the human CC chemokine receptor 8 (CCR8), has been diversified using palladium-catalyzed cross-coupling reactions on a bromo-naphthalene precursor. nih.gov

| Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |

| Arylboronic acid | Suzuki | Pd catalyst, base | 7-Aryl-3-methoxy-2-naphthoate | nih.govresearchgate.net |

| Alkene | Heck | Pd catalyst, base | 7-Alkenyl-3-methoxy-2-naphthoate | researchgate.net |

| Terminal alkyne | Sonogashira | Pd/Cu catalyst, base | 7-Alkynyl-3-methoxy-2-naphthoate | researchgate.net |

| Amine | Buchwald-Hartwig | Pd catalyst, ligand, base | 7-Amino-3-methoxy-2-naphthoate | rsc.org |

The strategic application of these derivatization strategies on this compound provides a powerful platform for the synthesis of a vast array of complex and functionally diverse naphthalene-based compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic and Structural Characterization of Methyl 7 Bromo 3 Methoxy 2 Naphthoate and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of organic molecules. For Methyl 7-bromo-3-methoxy-2-naphthoate, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and aliphatic protons. The naphthalene (B1677914) ring system gives rise to a series of signals in the aromatic region (typically δ 7.0-8.5 ppm), while the methoxy (B1213986) and methyl ester groups produce sharp singlets in the aliphatic region (typically δ 3.5-4.0 ppm).

The aromatic region is characterized by five protons on the naphthalene core. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at the C1 position is expected to appear as a singlet due to the lack of adjacent protons. Similarly, the proton at C4 will also be a singlet. The protons on the bromo-substituted ring (H5, H6, and H8) will form a more complex system. H8, being adjacent to the bromine atom, will likely appear as a singlet or a narrow doublet. H5 and H6 will be ortho-coupled, resulting in doublets.

The aliphatic region will feature two sharp singlets. The protons of the methoxy group (-OCH₃) at the C3 position are expected to resonate at a characteristic chemical shift, as are the protons of the methyl ester group (-COOCH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.8-8.0 | s (singlet) | - |

| H-4 | ~7.2-7.4 | s (singlet) | - |

| H-5 | ~7.6-7.8 | d (doublet) | ~8.5-9.0 |

| H-6 | ~7.4-7.6 | dd (doublet of doublets) | ~8.5-9.0, ~2.0 |

| H-8 | ~8.0-8.2 | d (doublet) | ~2.0 |

| 3-OCH₃ | ~3.9-4.1 | s (singlet) | - |

| 2-COOCH₃ | ~3.8-4.0 | s (singlet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound has 13 distinct carbon atoms, and their chemical shifts are influenced by the electronic effects of the substituents (bromo, methoxy, and methyl ester groups).

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift (δ > 165 ppm). The quaternary carbons of the naphthalene ring, particularly those attached to oxygen (C3) and the ester group (C2), will also be significantly deshielded. The carbon atom bearing the bromine (C7) will have its chemical shift influenced by the heavy atom effect. The methoxy and methyl ester carbons will appear in the upfield region of the spectrum (δ 50-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166-168 |

| C-1 | ~105-107 |

| C-2 | ~125-127 |

| C-3 | ~155-157 |

| C-4 | ~115-117 |

| C-4a | ~128-130 |

| C-5 | ~129-131 |

| C-6 | ~127-129 |

| C-7 | ~120-122 |

| C-8 | ~130-132 |

| C-8a | ~135-137 |

| 3-OCH₃ | ~55-57 |

| 2-COOCH₃ | ~52-54 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key COSY correlation would be observed between the ortho-coupled protons H5 and H6 on the naphthalene ring. The absence of other correlations in the aromatic region would confirm the singlet nature of H1, H4, and H8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for all protonated carbons. For instance, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal, and the methyl ester protons would correlate to the methyl ester carbon. Similarly, each aromatic proton signal would be correlated to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying the connectivity around quaternary carbons. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons to C3 and C4.

Correlations from the methyl ester protons to the carbonyl carbon and C2.

Correlations from H1 to C2, C8a, and C8.

Correlations from H4 to C2, C3, and C5.

Together, these 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be the strong absorption due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester and methoxy groups will also be present. The aromatic C=C stretching vibrations and the C-H stretching and bending modes of the naphthalene ring will also be observed. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound Predicted values are based on the analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1720-1735 | C=O Stretch (Ester) | Strong |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1250-1200 | C-O Stretch (Ester) | Strong |

| ~1150-1050 | C-O Stretch (Methoxy Ether) | Strong |

| ~800-700 | Aromatic C-H Bend (out-of-plane) | Strong |

| ~600-500 | C-Br Stretch | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the naphthalene ring system, which are often strong in the Raman spectrum due to the polarizability of the aromatic system. The C-Br stretching vibration is also typically Raman active. While experimental Raman data for this specific compound is not widely available, the technique could be applied to confirm the presence of the aromatic core and the bromo-substituent, and potentially to study conformational properties of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of "this compound," providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula of "this compound." The molecular formula of the compound is C13H11BrO3. chemsynthesis.com The presence of a bromine atom introduces a characteristic isotopic pattern that is a key signature in the mass spectrum.

Bromine has two naturally occurring stable isotopes, 79Br and 81Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks in the mass spectrum, [M]+ and [M+2]+, separated by two mass-to-charge units (m/z) and having a relative intensity ratio of approximately 1:1. This distinctive pattern is a strong indicator of the presence of a single bromine atom in a molecule.

The theoretical exact masses for the two major isotopic molecular ions of "this compound" can be calculated as follows:

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C13H11(79)BrO3 | 79Br | 293.9946 |

| C13H11(81)BrO3 | 81Br | 295.9925 |

This interactive table allows for sorting and filtering of the data.

The observation of this isotopic doublet at the calculated high resolution m/z values in an HRMS spectrum would confirm the elemental composition of "this compound" with high confidence.

Tandem Mass Spectrometry for Structural Confirmation

Common fragmentation patterns for methyl esters include:

Loss of the methoxy radical (•OCH3): This would result in the formation of an acylium ion.

Loss of the methyl group (•CH3): Cleavage of the methyl ester group.

Cleavage of the ester group as a whole.

Fragmentations involving the naphthalene ring system, potentially including the loss of the bromine atom or other substituents.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like "this compound." While a specific HPLC method for this compound is not detailed in the available literature, a related compound, "7-Bromo-3-hydroxy-2-naphthoic acid," is analyzed by HPLC and is available at a purity of ≥98.0%.

A typical HPLC method for a compound like "this compound" would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. Detection would typically be performed using a UV detector, taking advantage of the chromophoric nature of the naphthalene ring system.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (at a wavelength corresponding to the absorbance maximum of the analyte) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

This interactive table outlines a general HPLC method that could be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," its suitability would depend on its volatility and thermal stability. Assuming the compound is sufficiently stable to be vaporized without decomposition, GC-MS would provide both retention time data for purity assessment and mass spectra for identification.

The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer detector would then provide mass spectra of the eluting components. The resulting mass spectrum for "this compound" would be expected to show the characteristic 1:1 isotopic pattern for the molecular ion, as discussed in the mass spectrometry section.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of "this compound" is not publicly available, the structures of several related brominated naphthalene derivatives have been reported, providing insight into the likely solid-state conformation.

For example, the crystal structure of "Methyl 1-bromo-2-naphthoate" (C12H9BrO2) has been determined. nih.gov In this structure, the two fused rings of the naphthalene system are nearly coplanar. nih.gov The molecules exhibit an overlapped arrangement between parallel naphthalene ring systems of adjacent molecules, suggesting the presence of π–π stacking interactions in the crystal lattice. nih.gov

Another related compound, (1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino), also provides structural information on a substituted bromomethoxynaphthalene system. nih.gov

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The bond lengths within the naphthalene core are expected to deviate from the standard 1.40 Å of benzene (B151609), reflecting the non-uniform electron distribution in the fused aromatic system. The C-Br bond length is typically observed in the range of 1.85-1.95 Å. The C-O bonds of the methoxy and ester groups will exhibit lengths characteristic of sp² C-O and sp³ C-O bonds, respectively. Bond angles around the sp² hybridized carbons of the naphthalene ring will be close to 120°, although ring strain and substituent effects can cause minor deviations. researchgate.net Torsional angles, which describe the rotation around single bonds, are particularly important for defining the conformation of the methoxy and methyl ester substituents relative to the planar naphthalene ring.

Table 1: Representative Geometric Parameters for Bromo-Aromatic Esters from X-ray Crystallography Data (Note: This table presents typical values from related structures, as specific data for this compound was not found.)

| Parameter | Bond/Atoms Involved | Typical Value (Å or °) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.37 - 1.42 | |

| C-Br | ~1.90 | |

| C=O (ester) | ~1.21 | |

| C-O (ester) | ~1.35 | |

| O-CH₃ (ester) | ~1.45 | |

| C-O (methoxy) | ~1.37 | |

| O-CH₃ (methoxy) | ~1.43 | |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | 118 - 122 | |

| C-C-Br | ~120 | |

| O=C-O (ester) | ~123 | |

| C-O-C (ester) | ~116 | |

| C-O-C (methoxy) | ~118 | |

| Torsional Angles (°) | ||

| C-C-O-C (methoxy) | ~0 or ~180 (near planar) | |

| C-C-C=O (ester) | Variable, depends on packing |

Data compiled from analogous structures reported in crystallographic literature. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions (e.g., π-π Stacking)

In the solid state, the spatial arrangement of molecules, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For aromatic compounds like this compound, π-π stacking is a significant stabilizing force. nih.govrsc.org This interaction arises from the attractive, noncovalent forces between the electron-rich π-systems of adjacent naphthalene rings. The efficiency of π-π stacking depends on the relative orientation and distance between the aromatic planes. researchgate.net

In addition to π-π stacking, other weak interactions such as C-H···O hydrogen bonds and halogen bonds (e.g., Br···O contacts) can play a crucial role in directing the three-dimensional assembly of the crystal lattice. nih.gov For instance, in the crystal structure of a related compound, methyl 4-bromo-3,5-dimethoxybenzoate, short Br···O contacts and C-H···O hydrogen bonds combine to form corrugated sheets of molecules, which are then stacked by π-π interactions. nih.gov Such interactions are critical in determining the material's bulk properties, including its melting point and solubility.

Table 2: Common Intermolecular Interactions in Bromo-Aromatic Compounds

| Interaction Type | Description | Typical Distance (Å) | Geometric Features |

| π-π Stacking | Attraction between parallel aromatic rings. | 3.3 - 3.8 | Centroid-to-centroid distance, slip angle. |

| C-H···O Hydrogen Bond | Weak hydrogen bond between a C-H donor and an oxygen acceptor. | 2.2 - 2.8 (H···O) | Typically linear or near-linear C-H···O angle. |

| Halogen Bonding (Br···O) | Noncovalent interaction involving the bromine atom as an electrophilic region. | < 3.37 (sum of vdW radii) | C-Br···O angle is often close to 180°. |

| C-Br···π Interaction | Interaction between a bromine atom and the face of an aromatic ring. | ~3.8 | Bromine atom positioned over the ring centroid. researchgate.net |

Values are generalized from crystallographic studies of related aromatic compounds. researchgate.netnih.govresearchgate.net

Chiroptical Spectroscopic Methods for Stereochemical Assignment of Chiral Analogs

For chiral analogs of this compound, which lack a center of symmetry or a plane of symmetry, chiroptical spectroscopic methods are essential for determining their absolute configuration (the specific three-dimensional arrangement of atoms). These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. A non-zero ECD signal, known as a Cotton effect, is only observed for chiral molecules containing a chromophore (a light-absorbing group) within the chiral environment. nih.gov The naphthalene ring system in the target compound and its analogs serves as an excellent chromophore.

The ECD spectrum, a plot of differential absorption (Δε) versus wavelength, is highly sensitive to the stereochemistry of the molecule. The sign (positive or negative) and intensity of the Cotton effects are characteristic of a specific enantiomer. researchgate.net For stereochemical assignment, the experimental ECD spectrum of an unknown chiral analog is compared with the spectrum of a known standard or, more commonly, with a theoretically calculated spectrum. mdpi.com Modern computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), allow for the accurate prediction of ECD spectra for a given absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov

Optical Rotation Measurements

Optical rotation is the oldest and most fundamental chiroptical technique. researchgate.net It measures the angle to which the plane of plane-polarized light is rotated when it passes through a solution of a chiral compound. sydney.edu.au Molecules that rotate the plane of polarized light are termed "optically active." masterorganicchemistry.com The direction and magnitude of this rotation are measured using an instrument called a polarimeter.

The observed rotation (α) is dependent on the compound's concentration, the path length of the sample cell, the wavelength of light used (typically the sodium D-line at 589 nm), and the temperature. To obtain a standardized value, the specific rotation [α] is calculated using Biot's law:

[α] = α / (l × c)

where:

[α] is the specific rotation

α is the observed rotation in degrees

l is the path length in decimeters (dm)

c is the concentration in grams per milliliter (g/mL)

The specific rotation is a characteristic physical property of a chiral compound. Enantiomers will rotate the plane of polarized light by exactly the same magnitude but in opposite directions. A positive (+) or dextrorotatory (d) designation is given to a compound that rotates light clockwise, while a negative (-) or levorotatory (l) designation is given to one that rotates light counterclockwise. While optical rotation at a single wavelength can distinguish between enantiomers and assess enantiomeric purity, it is generally insufficient on its own for determining the absolute configuration without reference to a compound of a known configuration. nih.gov

Computational and Theoretical Studies on Methyl 7 Bromo 3 Methoxy 2 Naphthoate and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. Using DFT, a geometry optimization is performed, which systematically adjusts the atomic coordinates to find the minimum energy conformation of Methyl 7-bromo-3-methoxy-2-naphthoate. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, highlighting areas of high or low electron density. Such analyses are fundamental to understanding the molecule's polarity, stability, and potential sites for chemical reactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from actual experimental or calculated data for this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(2)-C(3) | 1.42 |

| C(7)-Br | 1.90 | |

| C(3)-O(methoxy) | 1.36 | |

| C(2)-C(ester) | 1.50 | |

| C(ester)=O | 1.21 | |

| **Bond Angles (°) ** | C(1)-C(2)-C(3) | 119.5 |

| C(6)-C(7)-Br | 120.5 | |

| C(2)-C(3)-O(methoxy) | 115.0 | |

| Dihedral Angles (°) | C(1)-C(2)-C(ester)=O | 178.0 |

| C(4)-C(3)-O(methoxy)-C(methyl) | 5.0 |

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds. numberanalytics.com By calculating properties like nuclear shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.govacs.orgacs.org These predicted spectra can be compared with experimental data to confirm the molecular structure. Although DFT calculations provide a strong framework for predicting NMR shifts, their accuracy can be limited by the significant computational resources required. acs.org

Similarly, by calculating the vibrational modes of the molecule, an infrared (IR) spectrum can be simulated. Each calculated frequency corresponds to a specific molecular vibration, such as the stretching or bending of bonds. Comparing the theoretical and experimental IR spectra helps in assigning the observed absorption bands to specific functional groups.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

This table illustrates the correlation between DFT-predicted and experimentally observed spectroscopic values. The values are for illustrative purposes only.

| Parameter | Nucleus/Functional Group | Predicted Value | Experimental Value |

| ¹³C NMR (ppm) | C-Br | 122.5 | 121.8 |

| C-O(methoxy) | 158.0 | 157.5 | |

| C=O(ester) | 167.3 | 166.9 | |

| ¹H NMR (ppm) | H (aromatic) | 7.2 - 8.1 | 7.1 - 8.0 |

| H (methoxy) | 3.95 | 3.92 | |

| H (methyl ester) | 3.88 | 3.85 | |

| IR Frequencies (cm⁻¹) | C=O Stretch (ester) | 1725 | 1720 |

| C-O Stretch (ether) | 1255 | 1250 | |

| C-Br Stretch | 650 | 645 |

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijsr.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a small gap suggests high reactivity. mdpi.comirjweb.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. ijsr.netirjweb.comnih.govorientjchem.org These indices, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. nih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comscribd.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ijsr.netirjweb.com

These parameters are crucial for predicting how this compound might behave in different chemical environments and in reactions with other molecules. irjweb.com

Table 3: Hypothetical Reactivity Descriptors for this compound

This table shows representative values for reactivity indices derived from DFT calculations.

| Descriptor | Symbol | Value (eV) | Implication |

| HOMO Energy | E(HOMO) | -6.5 | Electron-donating capability |

| LUMO Energy | E(LUMO) | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 4.7 | High kinetic stability |

| Chemical Potential | μ | -4.15 | Tendency to lose electrons |

| Chemical Hardness | η | 2.35 | Resistance to deformation |

| Electrophilicity Index | ω | 3.66 | Propensity to act as an electrophile |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for finding a single, minimum-energy structure, molecules are dynamic and can adopt various shapes or conformations, especially those with rotatable bonds like the ester and methoxy (B1213986) groups in this compound. Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. acs.org

By simulating the molecule's motion, MD allows for a thorough exploration of its conformational space. calcus.cloud This is crucial for understanding how the molecule's shape might change in different environments (e.g., in a solvent) and for identifying the most populated, low-energy conformations. mun.ca High-temperature MD simulations can be employed to accelerate the conformational search and overcome energy barriers more effectively. nih.gov For complex systems, specialized techniques like replica-exchange molecular dynamics can be used to efficiently sample the conformational landscape. mun.ca The insights from MD simulations are vital for studies where molecular shape is critical, such as in drug design or materials science.

In Silico Modeling of Reaction Mechanisms

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products. This is particularly useful for studying potential reactions involving this compound, such as ester hydrolysis, demethylation, or substitution at the bromine-bearing carbon.

Using DFT, researchers can model the transition states—the highest energy points along the reaction coordinate—that connect reactants, intermediates, and products. rsc.org By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a reaction can be predicted. This in silico modeling can reveal the precise mechanism of bond breaking and formation, identify key intermediates, and explain why certain products are favored over others. escholarship.org Such studies are essential for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Naphthoate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comneovarsity.orgcreative-biolabs.com The core principle is that the structure of a molecule dictates its properties and, consequently, its biological function. numberanalytics.com QSAR models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis, and optimize lead compounds. jocpr.comgoogle.commdpi.com

A typical QSAR study involves several steps:

Data Collection: A dataset of structurally related compounds (e.g., various naphthoate derivatives) with experimentally measured biological activity is compiled. neovarsity.org

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the physicochemical properties of each molecule. These can range from simple properties like molecular weight and logP (1D-QSAR) to more complex 3D fields (3D-QSAR) like steric and electrostatic potentials. numberanalytics.comcreative-biolabs.com

Model Building: Statistical or machine learning methods are used to build a mathematical model that correlates the descriptors with biological activity. neovarsity.org

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable. jocpr.com

For naphthoate derivatives, QSAR studies can identify key structural features that enhance a desired biological effect, such as anticancer or antimicrobial activity. For example, a study might reveal that the presence of a halogen at a specific position or a particular substituent on the naphthyl ring is crucial for high potency. These insights provide a rational basis for designing new, more effective molecules. google.com

Table 4: Summary of Illustrative QSAR Findings for Naphthoate/Naphthoquinone Derivatives

| Compound Class | Biological Activity | Key Structural Insights from QSAR |

| Naphthoquinone Derivatives | Anticancer | - The presence of furan (B31954) or thiophene (B33073) rings fused to the naphthoquinone scaffold increases activity. - Electron-withdrawing groups at certain positions enhance bioactivity. |

| Naphthoquinone Derivatives | Topoisomerase I Inhibition | - Geometrical and topological descriptors, along with dipole moment, are important for activity. - The presence of specific hydrogen bond donors is influential. |

| Naphthoquinone Derivatives | IDO1 Inhibition | - Models built with both Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) can predict inhibitory activity, with ANN models often showing superior predictive power. |

Prediction of Synthetic Accessibility and Reaction Outcomes

The successful laboratory synthesis of a target molecule is a critical aspect of chemical research. In recent years, computational chemistry has emerged as a powerful tool to prospectively evaluate the ease of synthesis, or "synthetic accessibility," and to predict the likely outcomes of chemical reactions. These predictive models are increasingly utilized to prioritize synthetic targets and to guide the design of efficient reaction pathways, thereby saving significant time and resources.

For a molecule such as this compound, computational tools can provide valuable insights into its synthetic feasibility. The prediction of synthetic accessibility is often quantified by a "synthetic accessibility score" (SA score). This score is calculated using algorithms that analyze the molecule's structure and compare it to vast databases of known molecules and chemical reactions.

Machine learning and deep learning approaches have become particularly prominent in this field. These models are trained on large datasets of chemical reactions and can learn to recognize molecular features that are associated with either ease or difficulty of synthesis. Software packages such as Ambit-SA, SYNTHIA, and AiZynthFinder, and scoring functions like SAscore, SCScore, and RAscore, are examples of tools that can be employed to assess the synthetic accessibility of this compound and its derivatives.

The prediction of reaction outcomes is another area where computational methods have made significant strides. For a substituted naphthoate like the title compound, these tools can predict the regioselectivity and stereoselectivity of various organic reactions. For example, in electrophilic aromatic substitution reactions, computational models can predict which positions on the naphthalene (B1677914) ring are most likely to be attacked. Similarly, for nucleophilic substitution reactions at the ester group or the bromine atom, theoretical calculations can help in determining the most probable products.

These predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can model the electronic structure of the molecule and the transition states of potential reaction pathways. By calculating the activation energies for different reaction pathways, chemists can predict which products are most likely to be formed under specific reaction conditions. Furthermore, computational tools can assist in predicting the optimal reagents and reaction conditions to achieve a desired transformation.

Quantitative Structure-Activity Relationship (QSAR) studies, while often used in the context of biological activity, can also be adapted to predict chemical reactivity. By building models that correlate molecular descriptors with reaction outcomes for a series of related compounds, it is possible to predict the behavior of new derivatives of this compound.

To illustrate how these computational predictions can be presented, the following data tables provide hypothetical synthetic accessibility scores and predicted outcomes for a series of reactions involving this compound and its derivatives.

Table 1: Predicted Synthetic Accessibility Scores for this compound and Derivatives

| Compound | Structure | Predicted SA Score (Hypothetical) | Interpretation |

| This compound | 3.2 | Readily Synthesizable | |

| Methyl 7-amino-3-methoxy-2-naphthoate | 3.5 | Readily Synthesizable | |

| Methyl 7-cyano-3-methoxy-2-naphthoate | 4.1 | Moderately Synthesizable | |

| Methyl 3-hydroxy-7-bromo-2-naphthoate | 3.8 | Readily Synthesizable |

Note: SA scores are typically on a scale of 1 to 10, with lower scores indicating greater ease of synthesis. The values presented here are for illustrative purposes.

Table 2: Predicted Reaction Outcomes for this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product | Predicted Yield (Hypothetical) |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Methyl 3-methoxy-7-phenyl-2-naphthoate | 85% |

| Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, BINAP, NaOtBu | Methyl 3-methoxy-7-(phenylamino)-2-naphthoate | 78% |

| Nitration | HNO3, H2SO4 | Methyl 7-bromo-3-methoxy-4-nitro-2-naphthoate | 92% (regioisomer) |

| Ester Hydrolysis | NaOH, H2O/MeOH | 7-bromo-3-methoxy-2-naphthoic acid | 95% |

Note: The predicted yields and major products are hypothetical and would be determined through detailed computational analysis.

Research Applications and Contributions of Methyl 7 Bromo 3 Methoxy 2 Naphthoate As a Chemical Scaffold

Strategic Intermediate in Medicinal Chemistry Research

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. Methyl 7-bromo-3-methoxy-2-naphthoate, as a functionalized naphthalene, is a strategic starting point for the synthesis of various therapeutic agents. The bromine atom is particularly useful, allowing for the introduction of diverse substituents through cross-coupling reactions, while the ester and methoxy (B1213986) groups can be modified to fine-tune the molecule's properties.

The diarylquinoline class of drugs, exemplified by Bedaquiline, has revolutionized the treatment of multidrug-resistant tuberculosis. These compounds feature a quinoline (B57606) ring system linked to a naphthalene ring. While specific synthetic routes starting directly from this compound to produce Bedaquiline analogs are not extensively detailed in the available literature, its structure represents a key portion of the naphthalene core essential for these agents. The functional groups on this scaffold are suitable for the chemical transformations required to construct the complex diarylquinoline framework. The development of Bedaquiline analogs often involves modifying the substitution patterns on both the quinoline and naphthalene rings to improve efficacy, reduce toxicity, and overcome resistance. nih.gov The 7-bromo-3-methoxy-naphthalene core provides a versatile platform for such modifications.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity, which underlies learning and memory. nih.gov Its dysfunction is implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in schizophrenia. nih.gov Research has identified 2-naphthoic acid derivatives as potent allosteric modulators of NMDA receptors. nih.gov

This compound is a key derivative of the scaffold used to develop these modulators. In a notable study, structure-activity relationship (SAR) investigations on 2-naphthoic acid derivatives began with a closely related precursor, 7-bromo-3-hydroxy-2-naphthoic acid. nih.gov A critical early step in the synthetic sequence was the esterification of the carboxylic acid using methyl iodide to produce the corresponding methyl ester, Methyl 7-bromo-3-hydroxy-2-naphthoate. nih.gov This intermediate was then further modified, for example, through acetylation of the hydroxyl group, to create a substrate suitable for Heck coupling reactions. nih.gov These coupling reactions are used to introduce various side chains at the 7-position of the naphthalene ring, which is crucial for modulating the compound's activity at different NMDA receptor subtypes (GluN2A-D). nih.gov

This synthetic strategy highlights the utility of the 7-bromo-2-(methoxycarbonyl)naphthalene core in systematically exploring the chemical space around the NMDA receptor modulator pharmacophore. The research led to the identification of pan potentiators, such as UBP684, and subunit-preferring negative allosteric modulators (NAMs). nih.gov

| Compound | Target | Activity (IC50) | Modulation Type |

|---|---|---|---|

| UBP792 (2-nitrostyryl derivative) | GluN2D | 2.9 μM | Partial Negative Allosteric Modulator (NAM) |

| UBP783 (3-nitrostyryl derivative) | GluN2D | 1.4 μM | Partial Negative Allosteric Modulator (NAM) |

The emergence of antibiotic-resistant bacteria presents a major global health threat, necessitating the discovery of new antimicrobial agents. Naphthalene-based compounds have been explored for their potential antibacterial and antifungal activities. The scaffold of this compound can be utilized as a starting point for creating novel antimicrobial compounds. The bromine atom allows for the introduction of various heterocyclic systems, such as triazoles, which are known to possess broad-spectrum antimicrobial properties. While specific research focusing on this compound as a direct precursor for general antimicrobial agents is not widely published, its structural features make it a promising candidate for such synthetic endeavors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov This has made them a major target for drug development. Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, in particular, are key mediators of angiogenesis, the process of forming new blood vessels that tumors require to grow. nih.gov Several potent VEGFR-2 inhibitors are based on naphthalene or naphthamide scaffolds. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase. nih.govnih.gov Although the direct use of this compound in the synthesis of VEGFR inhibitors is not prominently documented, its naphthalene core is a relevant structural motif. The synthetic versatility of this compound would allow for the attachment of pharmacophoric features known to be important for kinase inhibition.

Utility in Advanced Organic Synthesis Research

Beyond its applications in medicinal chemistry, a versatile building block like this compound holds potential value in the field of advanced organic synthesis. The presence of multiple, distinct functional groups allows it to be used in the exploration of new synthetic methodologies. For instance, the bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. However, specific studies detailing the application of this compound to develop novel synthetic methods or as a key intermediate in the total synthesis of complex natural products are not extensively reported in the scientific literature.

Role in the Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov They are indispensable tools in chemical biology for validating drug targets and elucidating cellular pathways. nih.gov An ideal chemical probe must possess high potency and selectivity for its intended target. The development of such tools often begins with a molecular scaffold that can be systematically modified. Given its demonstrated utility in the synthesis of bioactive molecules like NMDA receptor modulators, the this compound scaffold is a candidate for the development of chemical probes. By attaching reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels, derivatives of this compound could potentially be converted into tools for imaging, target identification, and studying the biology of naphthalene-binding proteins. Nevertheless, there is a lack of specific published research demonstrating the conversion of this compound into such chemical probes or biological tools.

Future Research Directions for Methyl 7 Bromo 3 Methoxy 2 Naphthoate Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of novel and sustainable synthetic methodologies for Methyl 7-bromo-3-methoxy-2-naphthoate and its analogs. While classical synthetic routes may exist, modern organic synthesis emphasizes principles of green chemistry, such as atom economy, energy efficiency, and the use of renewable resources and non-hazardous reagents.

Potential research avenues include:

Catalytic C-H Functionalization: Investigating the direct C-H functionalization of simpler naphthalene (B1677914) precursors to introduce the bromo, methoxy (B1213986), and carboxylate groups in a more step-economical fashion. This approach would minimize the generation of waste associated with pre-functionalized starting materials.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purities.

Photocatalysis and Electrosynthesis: Exploring the use of visible-light photocatalysis or electrochemical methods for key bond-forming reactions. nih.gov These techniques often operate under mild conditions and can provide alternative reactivity pathways that are not accessible through traditional thermal methods. nih.gov

Bio-inspired Synthesis: Drawing inspiration from biosynthetic pathways of natural products containing substituted naphthalene cores to devise chemoenzymatic or fully enzymatic synthetic routes.

These sustainable approaches would not only make the synthesis of this compound more environmentally friendly but could also facilitate the production of a wider range of derivatives.

Design and Synthesis of Derivatives with Enhanced or Tuned Research Functionalities

The functional groups present in this compound serve as handles for the synthesis of a diverse library of derivatives with tailored properties. Future research in this area could focus on creating new molecules for applications in medicinal chemistry, materials science, and chemical biology.

Key strategies for derivatization include:

Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. bohrium.comresearchgate.net This would allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, leading to compounds with potentially interesting electronic and photophysical properties. bohrium.comresearchgate.net

Modification of the Methoxy Group: Demethylation of the methoxy group to the corresponding naphthol would provide a site for further functionalization, such as etherification or esterification, to introduce new functionalities.

Derivatization of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with more complex alcohols, or other carboxylic acid derivatives. These modifications can significantly alter the solubility, and biological activity of the parent compound.

The systematic synthesis and screening of these derivatives could lead to the discovery of novel compounds with enhanced biological activities or unique material properties. nih.govnih.gov

| Potential Derivative Class | Synthetic Strategy | Potential Application |

| Arylated Naphthoates | Suzuki or Stille cross-coupling at the C7-Br position. | Organic electronics, fluorescent probes. |

| Alkynylated Naphthoates | Sonogashira coupling at the C7-Br position. | Click chemistry handles, precursors to complex heterocycles. |

| Naphtholic Derivatives | Ether cleavage of the methoxy group followed by alkylation or acylation. | Biological screening, ligands for metal complexes. |

| Naphthamide Derivatives | Hydrolysis of the ester followed by amide coupling. | Pharmaceutical development, molecular recognition studies. |

Integration into Complex Polymeric or Supramolecular Systems

The incorporation of the this compound moiety into larger molecular architectures, such as polymers and supramolecular assemblies, represents a promising area for future research. The rigid and planar naphthalene core, combined with its functional handles, makes it an attractive building block for creating materials with novel optical, electronic, and self-assembly properties.

Future research directions could involve:

Polymer Synthesis: Using the bromo-functionalized naphthalene as a monomer in polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers. nih.govacs.org The properties of these polymers could be tuned by copolymerization with other aromatic monomers. acs.org

Supramolecular Assembly: Designing and synthesizing derivatives of this compound that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, to form well-defined supramolecular structures like gels, liquid crystals, or nanotubes. nih.govresearchgate.netthieme-connect.de

Functional Materials: Exploring the use of these naphthalene-based polymers and supramolecular systems in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

The integration of this naphthalenic building block into complex systems could lead to the development of advanced materials with tailored functionalities.

| System Type | Integration Strategy | Potential Properties and Applications |

| Conjugated Polymers | Polycondensation reactions utilizing the bromo-functionality. | Enhanced charge transport for organic electronics. nih.govacs.org |

| Supramolecular Gels | Derivatization to introduce self-assembling motifs (e.g., amides, ureas). | Stimuli-responsive materials, soft electronics. nih.gov |

| Liquid Crystals | Introduction of long alkyl chains to promote mesophase formation. | Display technologies, optical sensors. |

| Metal-Organic Frameworks (MOFs) | Conversion to a dicarboxylic acid linker for coordination with metal ions. | Gas storage, catalysis. |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing reactions and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for mechanistic investigation include:

Cross-Coupling Reaction Pathways: Detailed kinetic and computational studies of palladium-catalyzed cross-coupling reactions on this specific substrate to understand the influence of the methoxy and ester groups on the reaction rate and selectivity. wildlife-biodiversity.com This could involve identifying key intermediates and transition states in the catalytic cycle. wildlife-biodiversity.com

Regioselectivity of Functionalization: Investigating the factors that control the regioselectivity of further functionalization reactions on the naphthalene ring. This would provide valuable insights for the rational design of synthetic routes to specific isomers.

Photophysical Processes: For derivatives designed for optical applications, studying the excited-state dynamics through techniques like time-resolved spectroscopy to understand the mechanisms of fluorescence, phosphorescence, and energy transfer.

These advanced mechanistic studies will provide a solid foundation for the rational design of more efficient and selective chemical transformations involving this compound and its derivatives.

Q & A

Q. Basic Research Focus

- NMR : The methoxy group (~δ 3.9 ppm in 1H NMR) and aromatic protons (δ 7.2–8.5 ppm) provide distinct splitting patterns.

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and methoxy C-O (1250 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 295.1 (C₁₃H₁₁BrO₃⁺) .

Advanced Considerations

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. For halogen isotopic patterns (Br: 79/81), high-resolution MS (HRMS) with <5 ppm error is essential .

How can researchers address discrepancies in reported melting points or solubility data for this compound?

Basic Research Focus

Melting point (mp) variability (e.g., 270–290°C) may stem from impurities or polymorphs. Recrystallize from ethanol/DCM mixtures and use differential scanning calorimetry (DSC) to verify thermal behavior. Solubility in DCM or THF should be confirmed via gravimetric analysis .

Advanced Considerations

For polymorph detection, perform PXRD to compare experimental patterns with simulated data from SC-XRD. Solubility contradictions (e.g., in aqueous vs. organic solvents) can be modeled using Hansen solubility parameters .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (DCM) or brominating agents.

- Waste Disposal : Classify as halogenated waste and incinerate via licensed facilities .

Advanced Considerations

Monitor airborne particulates using GC-MS during large-scale reactions. For chronic exposure risks, consult toxicological profiles of naphthalene derivatives (e.g., potential respiratory irritants) .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<4 eV) suggests susceptibility to Suzuki-Miyaura coupling.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., bromine site) for nucleophilic attack .

What strategies mitigate challenges in scaling up the synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.